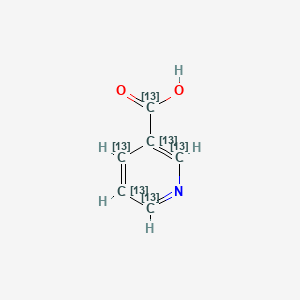

Nicotinic acid-13C6

Overview

Description

Synthesis Analysis

The synthesis of isotopically labeled nicotinic acid, such as nicotinic acid-13C6, involves specific reactions where isotopic enrichment is achieved. An example includes the synthesis of nicotinic acid-7-13C, where CuCN-13C is reacted with 3-bromopyridine, followed by hydrolysis to yield nicotinic acid-7-13C with a significant increase in yield over previous methods due to in situ hydrolysis of the nitrile intermediate (Meinert, Nunez, & Syerrum, 1978).

Molecular Structure Analysis

The molecular structure of nicotinic acid and its derivatives can be studied using techniques like NMR and X-ray diffraction. For instance, nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide was characterized by 1H and 13C FT-NMR and single-crystal X-ray diffraction, revealing its crystalline form and molecular geometry (Dege et al., 2014).

Chemical Reactions and Properties

Nicotinic acid participates in various chemical reactions, contributing to its diverse chemical properties. It serves as a precursor in the synthesis of numerous compounds, including herbicides and pharmaceuticals. For example, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity, highlighting the compound's versatility in chemical synthesis (Yu et al., 2021).

Physical Properties Analysis

The physical properties of nicotinic acid, such as its melting point, boiling point, and solubility, can be assessed through calorimetric studies and thermal analysis. These studies provide insights into the compound's stability and behavior under various temperature conditions, which are crucial for its storage and application in different fields (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties of nicotinic acid, including its reactivity, acidity, and interaction with other compounds, play a significant role in its biological and pharmacological effects. Studies focusing on the incorporation of nicotinic acid into various compounds and its interaction with receptors shed light on its mechanism of action and potential therapeutic uses (Soga et al., 2003).

Scientific Research Applications

Synthesis and Labeling : Nicotinic acid-13C6 has been synthesized and labeled for various research applications. For example, Meinert, Nunez, and Syerrum (1978) reported the labeling of nicotinic acid with 13C at the 7 position, enhancing yield and efficiency over previous methods, which is significant for research in nucleotide cycles (Meinert, Nunez, & Syerrum, 1978).

Incorporation into Alkaloids : The incorporation of labeled Nicotinic acid into tobacco alkaloids has been studied. Leete (1977) investigated how [5,6-14C,13C2]Nicotinic acid was incorporated into various alkaloids like anabasine and nicotine, demonstrating its utility in tracing biochemical pathways (Leete, 1977).

Receptor Studies : Research by Tunaru et al. (2003) showed that receptors like PUMA-G and HM74 are activated by nicotinic acid, which helps in understanding its lipid-lowering effects. This is crucial for studying drug interactions and the development of new treatments (Tunaru et al., 2003).

Role in Lipid Metabolism : Wise et al. (2003) identified HM74 as a low-affinity receptor for nicotinic acid, indicating its role in dyslipidemia treatment. This discovery is significant for developing more effective lipid-lowering drugs (Wise et al., 2003).

Nicotinic Acid in Plant Metabolism : Mizusaki et al. (1970) studied the metabolism of nicotinic acid in tobacco plants, finding that it gets incorporated into nicotine and other pyridine compounds, revealing insights into plant biochemistry (Mizusaki et al., 1970).

Medical Research Applications : Studies like that of Lukasova et al. (2011) have shown that nicotinic acid inhibits atherosclerosis progression in mice, providing a basis for its use in cardiovascular disease prevention (Lukasova et al., 2011).

Herbicidal Potential : Research by Yu et al. (2021) explored the herbicidal activity of compounds derived from nicotinic acid, indicating its potential in agricultural applications (Yu et al., 2021).

Mechanism of Action

Target of Action

Nicotinic acid-13C6, also known as niacin-13C6, is a form of vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by serving as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

The affected biochemical pathways primarily involve the catabolism of fat, carbohydrates, protein, and alcohol, and anabolic reactions such as fatty acid and cholesterol synthesis .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully studied. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the promotion of oxidative catabolism, resulting in ATP synthesis . This is achieved through the high NAD+/NADH ratio that is maintained in the cytosol under physiological conditions .

properties

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662145 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189954-79-7 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189954-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

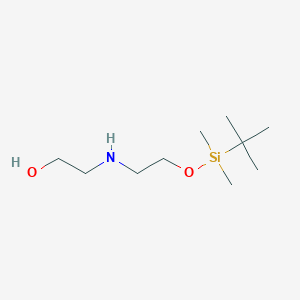

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

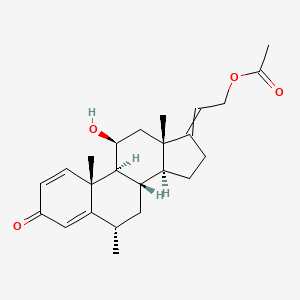

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)